

An In-depth Technical Guide to Isomers of C9H9ClO2

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Compound of Interest

Compound Name: *2-(4-Chlorophenyl)propanoic acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of the chemical formula C9H9ClO2, focusing on their IUPAC nomenclature, synthesis, physicochemical properties, and known biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to C9H9ClO2 Isomers

The molecular formula C9H9ClO2 encompasses a variety of structural isomers, each with unique chemical and biological properties. The arrangement of the chlorine atom, the carbonyl group, and the phenyl ring significantly influences the molecule's reactivity, stability, and interaction with biological targets. Understanding the distinct characteristics of each isomer is crucial for their potential application in medicinal chemistry and materials science. This guide will focus on a selection of prominent isomers, providing detailed information on their synthesis and known biological relevance.

Key Isomers of C9H9ClO2: A Closer Look

Several isomers of C9H9ClO2 have been identified and characterized. This guide will detail the properties and synthesis of four notable examples: 2-(Chloromethyl)phenyl acetate, 4-(Chloromethyl)phenyl acetate, 3-(3-Chlorophenyl)propanoic acid, and Ethyl 2-chlorobenzoate.

Chloromethylphenyl Acetate Isomers

The positional isomers of chloromethylphenyl acetate are important intermediates in organic synthesis.

- 2-(Chloromethyl)phenyl acetate
 - IUPAC Name: [2-(chloromethyl)phenyl] acetate
 - CAS Number: 15068-08-3
- 4-(Chloromethyl)phenyl acetate
 - IUPAC Name: [4-(chloromethyl)phenyl] acetate
 - CAS Number: 39720-27-9

Synthesis of Chloromethylphenyl Acetate Isomers:

A general method for the synthesis of these isomers involves the acetylation of the corresponding chloromethylphenol. A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of 2-(Chloromethyl)phenyl Acetate

Materials:

- 2-(Chloromethyl)phenol
- Acetyl chloride
- Pyridine (anhydrous)
- Dichloromethane (anhydrous)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve 2-(chloromethyl)phenol (1 equivalent) in anhydrous dichloromethane.
- Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
- Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield pure 2-(chloromethyl)phenyl acetate.

Quantitative Data:

- Expected Yield: 85-95%
- Purity (by GC-MS): >98%

Biological Activity of 4-(Chloromethyl)phenyl acetate:

4-(Chloromethyl)phenyl acetate has been described as a compound capable of inhibiting bacterial translocation and potentiating the activity of estradiol.[\[1\]](#) These activities suggest its potential as a modulator of inflammatory responses and hormonal pathways.

Experimental Protocol: In Vitro Bacterial Translocation Assay

This assay assesses the ability of a compound to inhibit the passage of bacteria across an intestinal epithelial cell barrier.

Workflow:



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Caption: Workflow for an in vitro bacterial translocation assay.

Experimental Protocol: Estrogen Receptor (ER) Competitive Binding Assay

This assay determines the ability of a compound to bind to the estrogen receptor, which can indicate potential to modulate estrogenic activity.

Workflow:



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Caption: Workflow for an estrogen receptor competitive binding assay.

3-(3-Chlorophenyl)propanoic acid

- IUPAC Name: 3-(3-chlorophenyl)propanoic acid
- CAS Number: 21640-48-2

Synthesis of 3-(3-Chlorophenyl)propanoic acid:

A common route for the synthesis of this acid is through the malonic ester synthesis, followed by hydrolysis and decarboxylation. A patent describes a method with the following details[2]:

Experimental Protocol (based on patent literature):

- Malonic Ester Alkylation: React 3-chlorobenzyl chloride with diethyl malonate in the presence of a base like sodium ethoxide in ethanol.
- Hydrolysis and Decarboxylation: The resulting diethyl 2-(3-chlorobenzyl)malonate is then hydrolyzed with a strong base (e.g., NaOH) followed by acidification and heating to induce decarboxylation.
- Purification: The crude 3-(3-chlorophenyl)propanoic acid is then purified by recrystallization.

Quantitative Data (from patent):

- Purity: 94.3%[2]
- Yield: 85.6% (calculated from 2-(3-chlorobenzyl) diethyl malonate)[2]

Ethyl 2-chlorobenzoate

- IUPAC Name: ethyl 2-chlorobenzoate
- CAS Number: 7335-25-3

Synthesis of Ethyl 2-chlorobenzoate:

This ester is typically synthesized via Fischer esterification of 2-chlorobenzoic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

- 2-Chlorobenzoic acid
- Ethanol (absolute)
- Sulfuric acid (concentrated)
- Sodium bicarbonate solution (saturated)

- Brine
- Anhydrous sodium sulfate
- Dichloromethane

Procedure:

- In a round-bottom flask, dissolve 2-chlorobenzoic acid in an excess of absolute ethanol.
- Carefully add a catalytic amount of concentrated sulfuric acid.
- Reflux the mixture for 4-6 hours.
- After cooling, remove the excess ethanol under reduced pressure.
- Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution until effervescence ceases.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude ethyl 2-chlorobenzoate.
- Purify by vacuum distillation.

Quantitative Data:

- Expected Yield: 80-90%
- Purity (by NMR): >98%

Biological Activity: While specific biological activities for ethyl 2-chlorobenzoate are not extensively documented in the public domain, substituted benzoate derivatives are known to exhibit a range of biological effects, including anti-inflammatory and local anesthetic properties.
[3]

Summary of Physicochemical and Spectroscopic Data

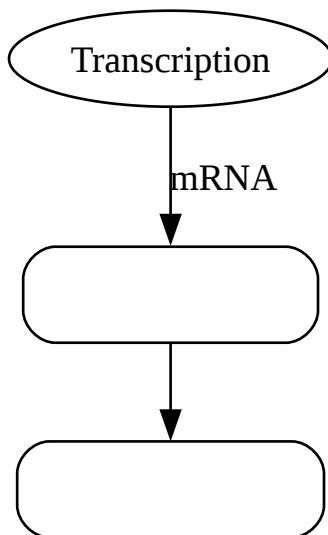
Isomer	IUPAC Name	CAS Number	Molecular Weight (g/mol)	Boiling Point (°C)	Melting Point (°C)
1	[2-(chloromethyl)phenyl] acetate	15068-08-3	184.62	-	-
2	[4-(chloromethyl)phenyl] acetate	39720-27-9	184.62	240	-
3	3-(3-chlorophenyl) propanoic acid	21640-48-2	184.62	306.6	74
4	ethyl 2-chlorobenzoate	7335-25-3	184.62	241-243	-

Spectroscopic Data:

- Ethyl 2-chlorobenzoate:
 - Mass Spectrum (m/z): 184 (M+), 139, 111[1]
 - IR (cm⁻¹): Characteristic C=O stretch around 1720-1740 cm⁻¹ and C-Cl stretch around 750 cm⁻¹.

Signaling Pathways and Logical Relationships

The biological activities of certain C₉H₉ClO₂ isomers, such as the potentiation of estradiol activity by 4-(chloromethyl)phenyl acetate, suggest interactions with specific signaling pathways. The estrogen receptor signaling pathway is a key cascade in cellular regulation.



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